molecular formula C26H18N2O3S2 B3755670 3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

Cat. No.: B3755670
M. Wt: 470.6 g/mol
InChI Key: CZUGDVKMYZSSTB-UCQKPKSFSA-N
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Description

The compound “3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid” belongs to the class of organic compounds known as indole derivatives . Indole derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .


Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, UV spectroscopy can provide information about the electronic transitions in the molecule . FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reactivity of the compound can be studied using electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the compound can be characterized using UV, FT-IR, and NMR spectroscopy .

Mechanism of Action

The mechanism of action of “3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid” can be studied using various techniques. For instance, the compound can be evaluated for its radiosensitization activity against various cell lines .

Safety and Hazards

The safety and hazards associated with “3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid” can be evaluated using various techniques. For instance, the compound can be evaluated for its toxicity against various cell lines .

Future Directions

The future directions for the study of “3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid” could include the investigation of novel methods of synthesis, the exploration of its diverse biological activities, and the development of new useful derivatives .

Properties

IUPAC Name

3-[(5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S2/c29-24-23(33-26(32)28(24)20-10-6-9-18(13-20)25(30)31)14-19-16-27(15-17-7-2-1-3-8-17)22-12-5-4-11-21(19)22/h1-14,16H,15H2,(H,30,31)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGDVKMYZSSTB-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 3
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 4
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 5
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 6
3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

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